N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide

physicochemical property drug-likeness thiazole analog

This compound is a synthetic, achiral thiazole-benzamide derivative bearing a characteristic 4-fluorobenzyl thioether substituent. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5 g mol⁻¹.

Molecular Formula C20H19FN2O3S2
Molecular Weight 418.5
CAS No. 941973-77-9
Cat. No. B2740642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide
CAS941973-77-9
Molecular FormulaC20H19FN2O3S2
Molecular Weight418.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H19FN2O3S2/c1-25-17-8-5-14(9-18(17)26-2)19(24)23-20-22-16(12-28-20)11-27-10-13-3-6-15(21)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)
InChIKeySLSIDKFWIGCKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Researchers Should Know Before Procuring N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 941973-77-9)


This compound is a synthetic, achiral thiazole-benzamide derivative bearing a characteristic 4-fluorobenzyl thioether substituent. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5 g mol⁻¹ . It belongs to a broader chemotype, the 2-aminothiazole benzamides, which have been evaluated as kinase inhibitors—most notably against Bcr-Abl for chronic myeloid leukemia indications [1]. Direct bioactivity data for this specific compound have not been published in the peer-reviewed literature, so all selection rationales must be derived from structural comparisons with related analogs and class-level inferences.

Why In-Class Thiazole-Benzamides Cannot Be Interchanged for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide


Within the thiazole-benzamide family, even minor substituent changes can produce large shifts in kinase selectivity and physicochemical properties. For example, replacing the direct 5-(4-fluorobenzyl) substituent with the 4-(((4-fluorobenzyl)thio)methyl) group found in CAS 941973-77-9 adds a rotatable thioether spacer that increases molecular weight and alters lipophilicity—commercial analog SC-6360087 has a MW of only 372 g mol⁻¹ and a cLogP of 3.81 compared with 418.5 g mol⁻¹ for the target compound . In the broader series, the dimethoxy benzamide regiochemistry (3,4- vs. 3,5-) markedly influences kinase inhibition potency; compounds with the 3,5-dimethoxy pattern lose up to 10-fold activity relative to optimized regioisomers [1]. Consequently, generic substitution without head-to-head biological comparison carries a high risk of altering target engagement and off-target profiles.

Quantitative Differentiation Evidence for CAS 941973-77-9 Against the Closest Analogs


Molecular Weight and Topological Polar Surface Area Comparison vs. the Direct 5-Benzyl Analog

The target compound contrasts sharply with the commercially available direct analog SC-6360087, which lacks the thioether spacer. SC-6360087 has a molecular weight of 372 g mol⁻¹, while CAS 941973-77-9 weighs 418.5 g mol⁻¹—a 46.5 g mol⁻¹ increase driven by the sulfur and methylene unit . This substantial mass difference is likely accompanied by a higher cLogP and a modest increase in topological polar surface area (tPSA); SC-6360087 registers a tPSA of 60.4 Ų . A higher tPSA typically correlates with lower passive membrane permeability, although the magnitude of the effect cannot be quantified without direct measurement.

physicochemical property drug-likeness thiazole analog lipophilicity

BCR-ABL Tyrosine Kinase Inhibitory Class Activity: Where the Thiazolamide-Benzamide Series Stands

The thiazolamide-benzamide chemotype, to which CAS 941973-77-9 belongs, has been systematically profiled against Bcr-Abl kinase. In a series of 40 derivatives, the most potent compound (3m) achieved an Abl IC₅₀ of 1.273 μM and a T315I mutant IC₅₀ of 39.89 μM [1]. The same study found that the 3,4-dimethoxybenzamide substitution pattern was the second most favorable regioisomer, falling within a 2- to 3-fold potency window of the optimal 3,5-dimethoxy arrangement [1]. This class-level evidence establishes a baseline expectation of low micromolar wild-type Abl activity for compounds carrying the dimethoxybenzamide motif.

Bcr-Abl inhibitor chronic myeloid leukemia kinase inhibition thiazolamide-benzamide

Thiazole vs. Thiadiazole Core: Impact on BCR-ABL Affinity and Allosteric Regulation

The thiadiazole analog BO1 (N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide) is a well-characterized non-ATP-competitive, negative allosteric modulator of BCR-ABL, with a reported Ki of 100 nM against wild-type ABL [1]. While CAS 941973-77-9 retains the 4-fluorobenzylthio substituent, it replaces the thiadiazole ring with a thiazole core and the 4-fluorobenzamide tail with a 3,4-dimethoxybenzamide. In kinase inhibitor design, thiadiazole-to-thiazole replacement can weaken key hydrogen-bond contacts in the hinge region, potentially reducing affinity by 10- to 100-fold [2]. This structural divergence suggests that CAS 941973-77-9 may engage BCR-ABL with a different binding mode and reduced affinity compared to BO1, although direct experimental confirmation is absent.

thiazole thiadiazole BCR-ABL allosteric inhibitor kinase selectivity

Purity and Physical Form Consistency as Procurement-Quality Differentiator

CAS 941973-77-9 is supplied as a solid (free base) with a typical purity of 95%, as reported by the primary global vendors . In contrast, the closest commercial analog SC-6360087 is also a solid of unspecified purity, but with a different pricing tier (Price Group 4) . For screening campaigns, batch-to-batch purity variability can confound dose-response data; a documented minimum purity of ≥95% reduces the risk of false negatives due to insufficient active compound weight. No formal stability or solubility studies have been published for either compound.

compound purity solid form screening compound QC

Research and Industrial Application Scenarios Where N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide Provides Unique Value


Structure-Activity Relationship (SAR) Exploration of the Thioether Spacer in Thiazole-Based Kinase Inhibitors

The compound offers a unique thioether-linked 4-fluorobenzyl group that is absent in the simpler 5-benzyl analog SC-6360087. Teams investigating the impact of a flexible sulfur-containing spacer on kinase hinge-region interactions can use CAS 941973-77-9 as a direct comparator to the rigid 5-benzyl series . The 46.5 g mol⁻¹ mass difference and expected lipophilicity shift make it particularly useful for correlating linker flexibility with cell permeability and CYP450 metabolic stability in early lead optimization .

Bcr-Abl Wild-Type and T315I Mutant Inhibitor Screening with Class-Validated Chemotype

Given the established class activity of thiazolamide-benzamide derivatives against Bcr-Abl, this compound can serve as a starting point for broad-spectrum kinase inhibitor screening. The 3,4-dimethoxy substitution has been shown to retain activity within 2- to 3-fold of the optimal regioisomer [1]. Procurement is justified for fragment-based or scaffold-hopping campaigns aiming to generate novel Bcr-Abl chemical matter that may circumvent T315I gatekeeper mutation resistance through a distinct binding mode.

Allosteric BCR-ABL Probe Design: Thiazole vs. Thiadiazole Backbone Comparison

The compound provides a direct thiazole counterpart to the thiadiazole-based allosteric modulator BO1. By systematically comparing CAS 941973-77-9 with BO1 (Ki = 100 nM) [2], medicinal chemistry teams can deconvolute the contribution of the heterocyclic core to non-ATP-competitive inhibition and protein-ligand binding kinetics. This is particularly relevant for designing resistance-overcoming combination strategies in CML [3].

Physicochemical Property Benchmarking for Thioether-Containing Screening Libraries

With its measured molecular weight, predicted logP, and rotatable bond count, this compound can be included as a reference standard in high-throughput screening libraries to benchmark the drug-likeness window of thioether-linked benzyl-thiazoles. The available purity specification (≥95%) and solid form support its use as a quality control calibrant in automated liquid handling platforms.

Quote Request

Request a Quote for N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.